
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O2S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the quinazolinone class, which is known for diverse biological effects including anti-cancer, anti-inflammatory, and anti-diabetic properties.
Chemical Structure
The compound's structure can be broken down into several key components:
- Quinazolinone Core : This heterocyclic structure is associated with various biological activities.
- Thioether Linkage : The presence of a thioether group may enhance the compound's reactivity and biological interactions.
- Fluorobenzyl Group : The fluorine atom can influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its anti-cancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance:
- Dual EGFR/VEGFR-2 Inhibition : Compounds in the quinazolinone family have shown the ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer progression. A related study indicated that certain quinazolinones displayed IC50 values comparable to established drugs like sorafenib, suggesting strong anti-tumor potency .
Compound | IC50 (μM) | Target |
---|---|---|
Compound 4 | 1.50–5.86 | EGFR/VEGFR-2 |
Sorafenib | 5.47–7.26 | EGFR/VEGFR-2 |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometric analyses have shown that certain analogs induce apoptosis in cancer cells significantly more than untreated controls.
- Cell Cycle Arrest : Compounds have been observed to halt the cell cycle at the G1 phase, preventing further proliferation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Quinazolinones : A set of S-alkylated quinazolinones was synthesized and evaluated for their anti-cancer properties against various cell lines including HCT-116 and MCF-7. The most active compounds showed IC50 values in the low micromolar range and induced significant apoptosis .
- Molecular Docking Studies : Molecular docking simulations have revealed insights into how these compounds interact with their targets at a molecular level, providing a foundation for further lead optimization and drug development .
科学研究应用
Biological Properties
The biological properties of this compound are significant, particularly in the context of medicinal chemistry. Research indicates that derivatives of quinazolinone exhibit a range of pharmacological activities:
- Anticancer Activity : Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the oxadiazole moiety may enhance this activity by improving binding affinity to target proteins involved in tumor growth.
- Antimicrobial Properties : Some studies have demonstrated that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the quinazolinone and oxadiazole rings can significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Substituents on the benzyl group | Enhances binding to target enzymes |
Variations in the oxadiazole ring | Alters metabolic stability and potency |
Thiomethyl group modifications | Impacts solubility and bioavailability |
Research has shown that certain modifications lead to improved potency against specific biological targets, including enzymes involved in cancer metabolism .
Case Studies
- Anticancer Studies : A study demonstrated that a related quinazolinone derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation revealed that a compound with a similar structure showed promising results against Gram-positive bacteria, indicating its potential as an antibiotic candidate .
- Enzyme Inhibition : Research on enzyme inhibition highlighted that modifications to the thioether linkage could enhance selectivity towards specific targets in metabolic pathways relevant to cancer and infectious diseases .
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHOKBYTDDTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。